molecular formula C11H12BrNO B048148 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole CAS No. 32664-14-5

2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Cat. No.: B048148
CAS No.: 32664-14-5
M. Wt: 254.12 g/mol
InChI Key: GXWMQSSSRSHOBL-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a heterocyclic compound that contains both an oxazole ring and a bromophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom and the oxazole ring imparts unique chemical properties to the molecule, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with 2-amino-2-methylpropanol in the presence of an acid catalyst to form the oxazole ring. The reaction is typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The oxazole ring can be oxidized under specific conditions to form oxazole derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to modify the oxazole ring or the bromophenyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the oxazole ring.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

    Substitution Products: Various substituted oxazole derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized oxazole derivatives with modified functional groups.

    Reduction Products: Reduced forms of the oxazole ring or the bromophenyl group.

Scientific Research Applications

2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of oxazole derivatives with biological targets.

    Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-4,5-dihydro-1,3-oxazole: Lacks the dimethyl groups, resulting in different chemical properties and reactivity.

    2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole: Contains a chlorine atom instead of bromine, leading to variations in biological activity and chemical behavior.

    2-(4-Methylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole: The presence of a methyl group instead of bromine affects the compound’s interactions and applications.

Uniqueness

2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is unique due to the combination of the bromophenyl group and the oxazole ring, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances the compound’s reactivity and potential for further functionalization, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-bromophenyl)-4,4-dimethyl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-11(2)7-14-10(13-11)8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWMQSSSRSHOBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=CC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80328032
Record name 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32664-14-5
Record name 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32664-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 4-Bromobenzoic acid (50 g, 0.25M) placed in a 500 mL round bottom flask fitted with a reflux condenser was added 150 mL of thionyl chloride and refluxed for 8 h. The excess thionyl chloride was removed under vacuum and the white solid obtained was dissolved in 100 ml of dry CH2Cl2 and kept in an ice bath. To this ice cooled solution of bromo benzoylchloride was added drop wise 45 g of 2-amino-2-methylpropan-1-ol dissolved in another 100 mL of dry CH2Cl2 with stirring for the period of 1 h. The ice bath was removed and the reaction mixture was stirred at room temperature for over night. The precipitated white solid was filtered and washed several times with CH2Cl2 (4×100 mL). The combined CH2Cl2 was removed under rotaevoporator and the solid obtained was slowly dissolved in 150 mL of thionyl chloride and refluxed for 3 h. The excess of SOCl2 was evaporated to one-sixth the volume and poured in to 500 mL of dry ether cooled in ice bath and kept in the refrigerator overnight. The ether was removed and the precipitated hydrochloride was dissolved in 500 mL of cold water. The aqueous solution was carefully neutralized using 20% KOH solution on cold condition (ice bath) and the brown oily residue separated was extracted with CH2Cl2 (3×200 mL) and dried over anhydrous Na2SO4. Removal of the solvent gave 42 g (67%) of 2-(4-bromophenyl)-4,4-dimethyl-1,3-oxazoline as a yellow oil. 1H-NMR (500 MHz, CDCl3) δ ppm: 1.36 (s, 6H), 4.08 (s, 2H), 7.52 (d, 2H), 7.79 (d, 2H). Mass: 254.3 (M+).
Quantity
50 g
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reactant
Reaction Step One
[Compound]
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ice
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0 (± 1) mol
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0 (± 1) mol
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45 g
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100 mL
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100 mL
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150 mL
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150 mL
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Synthesis routes and methods II

Procedure details

2-(4-Bromophenyl)-4,4-dimethyl-1,3-oxazoline 1 was prepared as described in Example 4. To a stirred solution of 2-(4-bromophenyl)-4,4-dimethyl-1,3-oxazoline (1.5 g, 6 mM) in anhydrous THF (10 mL) at −78° C. was added slowly n-BuLi (384 mg, 6 mM) in hexane over the period of 20 min. After that the reaction mixture was stirred at −78° C. for another 30 min. To this stirred solution was added 3-hydroxybenzophenone (534 mg, 2.7 mM) dissolved in anhy. THF (10 mL) by dropwise at −78° C. and allowed to stir at room temperature overnight. To this reaction mixture was added 20 mL of water to quench the reaction and extracted with CH2Cl2 (3×50 mL) and the combined extract was dried over anhydrous Mg2SO4. The oily residue obtained on evaporation of the solvent was purified by silica gel column chromatography using hexane/EtOAc (1:1) mixture gave 3-{[4-(4,4-Dimethyl-4,5-dihydro-oxazol-2-yl)-phenyl]-hydroxy-phenyl-methyl}-phenol (2) as colorless crystalline solid. Yield: 0.855 g (85%). Mass: 374 (MH+), 372 (M-H).
Quantity
1.5 g
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reactant
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384 mg
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10 mL
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534 mg
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20 mL
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Synthesis routes and methods III

Procedure details

To the title compound of Example 2 (0.1 moles) was added dropwise, in the cold, thionyl chloride (0.4 moles) over 35 min. After stirring for one hour, the reaction was transferred to an addition funnel and added dropwise to rapidly stirring diethyl ether (700 ml). After stirring for 20 hours, the white solid was filtered under reduced pressure was washed well with diethyl ether. The dry solid was treated with 20% sodium hydroxide (75 ml). After stirring for 30 minutes the product was extracted into diethyl ether, and the aqueous layer was washed with ether. The combined ether extracts were washed with water, dried over sodium sulfate, filtered and concentrated under reduced pressure to an oil. The oil was distilled under vacuum to yield 20.0 g of the title compound as a colorless liquid, b.p. 69°-73° C./0.04 mm Hg.
Quantity
0.1 mol
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0.4 mol
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700 mL
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Reaction Step Three

Synthesis routes and methods IV

Procedure details

4-Bromobenzoyl chloride (20.02 g, 91 mmol) was dissolved in dichloromethane (180 ml) and added dropwise to a solution of 2-amino-2-methyl-1-propanol (19.20 g, 216 mmol) in dichloromethane (90 ml) at ambient temperature. The mixture was stirred for 24 hours at ambient temperature, followed by filtration and removal of the solvent at reduced pressure. Thionyl chloride (90 ml) was added dropwise and the mixture was stirred for 30 minutes at ambient temperature. Excess thionyl chloride was removed at reduced pressure and the residue was added to an aqueous HCl-solution (5%, 500 ml). The solution was washed with ether (2×100 ml) and aqueous NaOH (50%) was added to pH 9. The basic solution was extracted with ether (3×100 ml), and the combined ether solution was washed with water (50 ml) and saturated aqueous NaCl-solution. The dried (MgSO4) ether solution was evaporated and the title compound isolated by distillation. Yield 14.14 g (61%), b.p. 128-130° C. (1 mm Hg).
Quantity
20.02 g
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reactant
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180 mL
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19.2 g
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90 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Reactant of Route 3
Reactant of Route 3
2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Reactant of Route 4
Reactant of Route 4
2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Reactant of Route 5
Reactant of Route 5
2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Reactant of Route 6
Reactant of Route 6
2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

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